molecular formula C7H6BrNO B6231581 3-Bromo-6-methylpicolinaldehyde CAS No. 1060810-14-1

3-Bromo-6-methylpicolinaldehyde

Cat. No.: B6231581
CAS No.: 1060810-14-1
M. Wt: 200
InChI Key:
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Description

3-Bromo-6-methylpicolinaldehyde: is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol . It is a derivative of picolinaldehyde, where the bromine atom is substituted at the third position and a methyl group at the sixth position on the pyridine ring. This compound is primarily used in organic synthesis and research applications due to its unique reactivity and structural properties.

Scientific Research Applications

3-Bromo-6-methylpicolinaldehyde is widely used in scientific research due to its versatile reactivity. Some of its applications include:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

The compound has potential applications in the synthesis of various pharmaceuticals and organic compounds . It can also be used in the development of new inhibitors for p38α MAP kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpicolinaldehyde typically involves the bromination of 6-methylpicolinaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the brominating agent, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylpicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-Bromo-2-pyridinecarboxaldehyde
  • 6-Methyl-2-pyridinecarboxaldehyde
  • 3-Chloro-6-methylpicolinaldehyde

Comparison: 3-Bromo-6-methylpicolinaldehyde is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which imparts distinct reactivity compared to its analogs. For instance, 3-Bromo-2-pyridinecarboxaldehyde lacks the methyl group, making it less sterically hindered and potentially more reactive in certain nucleophilic substitution reactions. Similarly, 6-Methyl-2-pyridinecarboxaldehyde lacks the bromine atom, which affects its reactivity towards electrophilic aromatic substitution .

Properties

IUPAC Name

3-bromo-6-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZJZJNCDFQHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270096
Record name 3-Bromo-6-methyl-2-pyridinecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-14-1
Record name 3-Bromo-6-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-methylpyridine-2-carbaldehyde
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